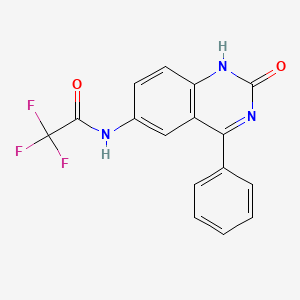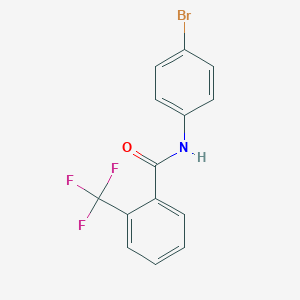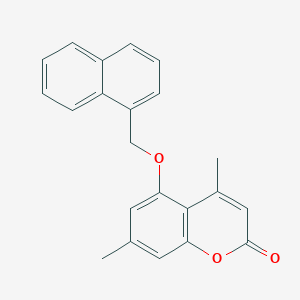
N-(2-methoxy-5-nitrophenyl)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-nitrophenyl)-3-oxobutanamide, commonly referred to as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBA is a synthetic compound that belongs to the class of nitroaromatic compounds. It has a molecular formula of C11H12N2O5 and a molecular weight of 252.22 g/mol.
Mechanism of Action
The mechanism of action of MNBA is not fully understood, but it is believed to involve the inhibition of key enzymes involved in the growth and replication of microorganisms. MNBA has been found to inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for the survival of many bacteria and fungi.
Biochemical and Physiological Effects
MNBA has been found to have a range of biochemical and physiological effects. In animal studies, MNBA has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain-relieving drugs. MNBA has also been found to have a neuroprotective effect, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the primary advantages of MNBA is that it is a relatively stable compound that can be easily synthesized in large quantities. This makes it an attractive compound for use in laboratory experiments. However, one of the limitations of MNBA is that it has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Future Directions
There are many potential future directions for research involving MNBA. One area of research could be in the development of new antibiotics and antifungal drugs. MNBA has been found to exhibit significant antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs to combat antibiotic-resistant bacteria and fungi.
Another area of research could be in the development of new pain-relieving drugs. MNBA has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain-relieving drugs with fewer side effects than current treatments.
Finally, MNBA's neuroprotective effect could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential of MNBA in this area.
Conclusion
MNBA is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBA has been found to exhibit significant antimicrobial and antifungal properties, anti-inflammatory and analgesic properties, and a neuroprotective effect. While further research is needed to fully understand the potential of MNBA, it is clear that it has many potential applications in scientific research.
Synthesis Methods
MNBA can be synthesized through a multistep process that involves the reaction of 2-methoxy-5-nitrobenzene with ethyl acetoacetate in the presence of a base. The resulting intermediate is then treated with acid to produce the final product, MNBA. The synthesis of MNBA is a relatively simple and cost-effective process, making it an attractive compound for research purposes.
Scientific Research Applications
MNBA has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been in the development of new drugs. MNBA has been found to exhibit significant antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs.
properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-7(14)5-11(15)12-9-6-8(13(16)17)3-4-10(9)18-2/h3-4,6H,5H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYDCBSYHLMSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-nitrophenyl)-3-oxobutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine](/img/structure/B5764831.png)



![1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline](/img/structure/B5764858.png)
![N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5764859.png)

![4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5764873.png)

![{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5764888.png)

![N'-[(4-ethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5764920.png)
